molecular formula C5H7N5O3 B2663115 1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide CAS No. 482573-92-2

1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide

Cat. No.: B2663115
CAS No.: 482573-92-2
M. Wt: 185.143
InChI Key: DXZSKHLSMJHAAG-UHFFFAOYSA-N
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Description

1-Methyl-4-nitro-1H-pyrazole-5-carbohydrazide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide typically involves the cyclocondensation of hydrazine with carbonyl compounds. One common method includes the reaction of 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .

Chemical Reactions Analysis

1-Methyl-4-nitro-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various aldehydes or ketones. Major products formed from these reactions include amino derivatives, substituted pyrazoles, and Schiff bases .

Scientific Research Applications

1-Methyl-4-nitro-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anti-inflammatory, antimicrobial, and anticancer agents.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

    Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds

Mechanism of Action

The mechanism of action of 1-methyl-4-nitro-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydrazide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

1-Methyl-4-nitro-1H-pyrazole-5-carbohydrazide can be compared with other pyrazole derivatives such as:

Properties

IUPAC Name

2-methyl-4-nitropyrazole-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5O3/c1-9-4(5(11)8-6)3(2-7-9)10(12)13/h2H,6H2,1H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZSKHLSMJHAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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